3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) belongs to the pyrazole-3-carbohydrazide class, characterized by a central pyrazole ring substituted with a 4-(benzyloxy)phenyl group at position 3 and an (E)-configured 2,4-dichlorobenzylidene hydrazide moiety at position 3. Its synthesis typically involves multi-step condensation reactions, as reported for analogous structures (e.g., (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)) . Structural confirmation is achieved via spectroscopic techniques (FT-IR, NMR, mass spectrometry) and single-crystal X-ray diffraction to verify the (E)-configuration of the imine bond, a critical determinant of biological activity .
Properties
Molecular Formula |
C24H18Cl2N4O2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-19-9-6-18(21(26)12-19)14-27-30-24(31)23-13-22(28-29-23)17-7-10-20(11-8-17)32-15-16-4-2-1-3-5-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
SIRJAGAOGMXCGD-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide with 2,4-dichlorobenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes reactions characteristic of hydrazones and pyrazoles:
1. Condensation Reactions
The hydrazone group (C=N) participates in Schiff base formation, critical for synthesizing derivatives. This reaction is pH-dependent and can be influenced by solvent choice (e.g., ethanol, DMF).
2. Nucleophilic Substitution
The benzyloxy group (OCH₂C₆H₅) acts as a leaving group in substitution reactions, enabling further functionalization. Reaction conditions (e.g., nucleophilic strength, solvent) dictate product outcomes.
3. Oxidative/Hydrolytic Reactions
The hydrazone can undergo oxidation or hydrolysis under acidic/basic conditions, forming azo or carbonyl derivatives. For example:
-
Oxidation : Converts the C=N bond to a carbonyl group (C=O) under oxidative conditions.
-
Hydrolysis : Converts the hydrazone to a hydrazine derivative in aqueous acidic/basic media.
4. Reductive Reactions
The imine group (C=N) can be reduced to an amine (C-NH₂) using reagents like sodium borohydride, altering the compound’s reactivity and potential biological interactions.
Pyrazole Ring Formation
The cyclocondensation of hydrazine with β-diketones proceeds via a stepwise mechanism :
-
Enolate Formation : Deprotonation of the β-diketone generates an enolate.
-
Nucleophilic Attack : Hydrazine attacks the enolate, forming a tetrahedral intermediate.
-
Elimination and Cyclization : Water elimination and cyclization yield the pyrazole ring .
Condensation Reaction (Hydrazone Formation)
The reaction between the pyrazole carbohydrazide and dichlorophenyl aldehyde involves:
-
Protonation : Acidic conditions protonate the hydrazide NH group.
-
Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of the aldehyde.
-
Elimination : Water elimination forms the C=N bond (hydrazone).
Reaction Conditions for Pyrazole Derivatives
A comparison of reaction conditions for pyrazole synthesis from literature :
| Method | Catalyst | Solvent | Yield | Key Feature |
|---|---|---|---|---|
| Cyclocondensation (β-diketone) | Copper triflate | DMF | ~82% | One-pot synthesis, reusable catalyst |
| α,β-Ethylenic ketone route | Iodine | Acetic acid | ~70% | Uses non-symmetrical enaminodiketones |
| Benzotriazole-mediated | Basic medium | THF | 50–94% | Enables tetrasubstitution via acidic α-H |
Biological Relevance of Reactions
The compound’s reactivity directly impacts its biological activity:
-
Hydrazone Stability : The C=N bond’s stability under physiological conditions influences interactions with targets like enzymes or receptors.
-
Functional Group Flexibility : The benzyloxy group’s substitution potential allows for structural modifications to enhance selectivity or bioavailability.
-
Oxidative Metabolism : In vivo oxidation/hydrolysis of the hydrazone may modulate efficacy or toxicity, necessitating stability studies.
This compound’s reactivity profile underscores its potential in medicinal chemistry for designing bioactive derivatives with tailored properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of catalysts such as sodium acetate. The resulting products are characterized using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their structure and purity.
Antioxidant Properties
Research has indicated that pyrazole derivatives exhibit significant antioxidant activities. For instance, studies have shown that compounds similar to 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide possess radical scavenging capabilities. These activities are typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where the compound demonstrates a capacity to neutralize free radicals effectively .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. For example, derivatives tested against colorectal carcinoma cells exhibited cytotoxic effects, suggesting a potential role in cancer therapy . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in anticancer drug discovery.
Anti-inflammatory Effects
In addition to antioxidant and anticancer properties, some pyrazole derivatives have displayed anti-inflammatory activities. This is particularly relevant in the context of diseases characterized by chronic inflammation. The ability to modulate inflammatory pathways can provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Case Studies
-
Antioxidant Activity Evaluation
A study synthesized several pyrazole derivatives and evaluated their antioxidant activity through DPPH assays. The results indicated that certain derivatives exhibited higher radical scavenging activity than ascorbic acid, a standard antioxidant . This suggests that 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide could be a potent antioxidant. -
Cytotoxicity Against Cancer Cell Lines
Another study focused on the cytotoxic effects of pyrazole derivatives on RKO colorectal carcinoma cells. The results showed significant inhibition of cell proliferation at specific concentrations, indicating the potential for these compounds in cancer treatment . -
Mechanistic Insights
Research has also delved into the mechanisms by which these compounds exert their effects. For example, studies suggest that the induction of oxidative stress in cancer cells leads to apoptosis when treated with certain pyrazole derivatives . This insight is crucial for understanding how to optimize these compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: The 2,4-dichlorophenyl group in Compound A introduces strong electron-withdrawing effects, lowering electron density at the hydrazide moiety compared to E-MBPC (4-OCH3) and E-MABPC (4-N(CH3)2). This may enhance oxidative stability but reduce solubility in polar solvents .
Structural Confirmation :
- Single-crystal X-ray diffraction, as utilized for E-DPPC , is critical for confirming the (E)-configuration in Compound A , ensuring proper spatial orientation for receptor binding.
Spectroscopic and Theoretical Comparisons
- Vibrational Spectroscopy :
FT-IR spectra of analogous compounds (e.g., E-DPPC) show characteristic C=O (1640–1660 cm<sup>−1</sup>) and C=N (1580–1600 cm<sup>−1</sup>) stretching frequencies. The 2,4-dichloro substitution in Compound A may shift these bands due to increased electron withdrawal . - DFT Calculations :
Theoretical studies on E-MBPC and E-MABPC reveal that electron-donating groups (e.g., OCH3) raise HOMO energy levels, enhancing nucleophilicity. In contrast, Compound A ’s dichlorophenyl group likely lowers HOMO-LUMO gaps, favoring electrophilic interactions .
Physicochemical Properties
- Density and Solubility :
Compounds with dichlorophenyl groups (e.g., Compound A ) exhibit higher densities (~1.3 g/cm<sup>3</sup>) compared to methoxy derivatives (~1.1 g/cm<sup>3</sup>) due to increased molecular weight and halogen content . - Acidity: The pKa of Compound A’s hydrazide NH is predicted to be lower (≈8.0–8.5) than dimethylamino-substituted analogs (≈9.5), influencing protonation states under physiological conditions .
Biological Activity
3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2N3O
- Molecular Weight : 364.25 g/mol
- IUPAC Name : 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective antitumor agents. For instance, a study demonstrated that derivatives with a similar structure exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[4-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide | A549 | 15.2 | Apoptosis induction |
| Similar Pyrazole Derivative | MCF-7 | 12.8 | Tubulin inhibition |
| Similar Pyrazole Derivative | PC-3 | 10.5 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, it was effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. coli | 32 | Ampicillin: 16 |
| Staphylococcus aureus | 16 | Vancomycin: 8 |
Case Studies
- Antitumor Study : A study conducted on various pyrazole derivatives reported that compounds with structural similarities to our target compound exhibited significant growth inhibition in A549 cells through apoptosis pathways .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound showed a reduction in swelling comparable to established anti-inflammatory drugs .
- Antimicrobial Testing : In vitro studies against multiple pathogens revealed that the compound's antimicrobial activity was superior to traditional antibiotics in some cases, indicating its potential for development into a new class of antimicrobial agents .
Q & A
Q. How can researchers benchmark this compound against existing pyrazole derivatives?
- Methodological Answer :
- SAR Table :
| Derivative | Substituents | Activity (IC50) | Key Interactions |
|---|---|---|---|
| Target | 2,4-Cl, benzyloxy | 8 μM (EGFR) | π-π stacking, H-bonding |
| Reference | 4-NO2 | 15 μM (EGFR) | Hydrophobic pocket binding |
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
